Trimethyl orthopropionate

Vue d'ensemble

Description

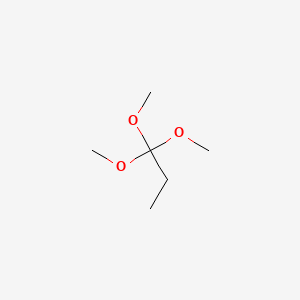

Trimethyl orthopropionate, also known as 1,1,1-trimethoxypropane, is an organic compound with the molecular formula C6H14O3. It is a clear, colorless liquid with a molecular weight of 134.17 g/mol. This compound is a member of the orthoester family, characterized by three alkoxy groups attached to a central carbon atom. This compound is used in various organic synthesis reactions due to its reactivity and versatility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trimethyl orthopropionate can be synthesized through the reaction of propionic acid with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ester, which is then converted to the orthoester by further reaction with methanol. The general reaction scheme is as follows:

CH3CH2COOH+3CH3OH→CH3CH2C(OCH3)3+H2O

Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous processes where propionic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired orthoester from by-products and unreacted starting materials. The use of azeotropic distillation can help in removing water formed during the reaction, driving the equilibrium towards the formation of the orthoester .

Analyse Des Réactions Chimiques

Types of Reactions: Trimethyl orthopropionate undergoes various types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form propionic acid and methanol.

Transesterification: It can react with other alcohols to form different orthoesters.

Nucleophilic Substitution: The alkoxy groups can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, acid or base catalysts.

Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or methanol.

Major Products Formed:

Hydrolysis: Propionic acid and methanol.

Transesterification: Different orthoesters depending on the alcohol used.

Nucleophilic Substitution: Substituted orthoesters with the nucleophile replacing one or more alkoxy groups

Applications De Recherche Scientifique

Solvent in Organic Synthesis

TMOP serves as an effective solvent for various organic reactions. It enhances the solubility of reactants, which can lead to improved yields in chemical processes. Its ability to dissolve a wide range of organic compounds makes it particularly useful in laboratory settings .

Precursor for Synthesis

As a building block, TMOP is commonly used in the synthesis of esters and other organic compounds. This application is especially valuable in the production of fragrances and flavoring agents, where specific ester profiles are crucial for desired sensory attributes .

Polymer Production

In the polymer industry, TMOP acts as a cross-linking agent. It contributes to the development of durable materials with specific properties such as enhanced flexibility and chemical resistance. This application is critical in manufacturing coatings, adhesives, and other polymer-based products .

Research in Chemical Biology

TMOP is utilized in biochemical research, particularly in synthesizing bioactive compounds. Its role as a precursor aids drug discovery and development efforts by enabling the creation of complex molecular structures necessary for biological activity .

Coating Applications

In formulating coatings and adhesives, TMOP provides excellent adhesion and durability. These properties are essential in industries such as automotive and construction, where long-lasting performance is required .

Comparative Analysis of Applications

The following table summarizes the applications of TMOP along with their respective benefits:

| Application | Description | Benefits |

|---|---|---|

| Solvent in Organic Synthesis | Enhances solubility and reaction yields | Improved efficiency in chemical reactions |

| Precursor for Synthesis | Used to produce esters for fragrances and flavors | Essential for sensory applications |

| Polymer Production | Acts as a cross-linking agent | Enhances material properties |

| Research in Chemical Biology | Aids in synthesizing bioactive compounds | Supports drug discovery efforts |

| Coating Applications | Provides adhesion and durability | Essential for long-lasting industrial products |

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the effectiveness of TMOP in synthesizing novel 2-alkyl-substituted imidazo[1,2-a][1,3,5]triazines through a one-pot reaction involving various orthoesters. The use of TMOP resulted in higher yields compared to other orthoesters tested, highlighting its efficiency as a synthetic reagent .

Case Study 2: Polymer Development

Research indicated that incorporating TMOP into polymer formulations significantly improved flexibility and chemical resistance. This application was particularly beneficial for creating coatings used in harsh environments, such as automotive finishes .

Mécanisme D'action

The mechanism of action of trimethyl orthopropionate involves its reactivity as an orthoester. The central carbon atom, attached to three alkoxy groups, is electron-deficient, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, such as hydrolysis, transesterification, and nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparaison Avec Des Composés Similaires

Trimethyl orthopropionate can be compared with other orthoesters, such as:

Trimethyl orthoformate (C4H10O3): Similar in structure but with a formate group instead of a propionate group. It is used in similar reactions but has different reactivity due to the formate group.

Triethyl orthoformate (C7H16O3): Contains ethyl groups instead of methyl groups, leading to different physical properties and reactivity.

Triethyl orthoacetate (C8H18O3): Similar to this compound but with an acetate group. It is used in different synthetic applications due to its unique reactivity.

The uniqueness of this compound lies in its specific reactivity profile and the ability to form stable products in various chemical reactions .

Activité Biologique

Trimethyl orthopropionate (TMOP) is an organo-chemical compound that has garnered attention for its diverse applications in organic synthesis, polymer production, and research in chemical biology. This article delves into the biological activity of TMOP, highlighting its roles as a solvent, precursor for synthesis, and its implications in drug discovery and development.

Chemical Structure:

this compound is an orthoester with the molecular formula . Its structure allows it to participate in various chemical reactions, making it a valuable compound in organic chemistry.

Key Applications:

- Solvent in Organic Synthesis: TMOP enhances the solubility of reactants and improves yields in various organic reactions .

- Precursor for Synthesis: It serves as a building block for synthesizing esters and other organic compounds, particularly in the fragrance and flavoring industries .

- Polymer Production: In the polymer industry, TMOP acts as a cross-linking agent, contributing to durable materials with enhanced flexibility and chemical resistance .

- Research in Chemical Biology: It is utilized in biochemical studies, particularly in synthesizing bioactive compounds which aid drug discovery efforts .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of TMOP against various pathogens. For instance, it has shown effectiveness against strains of Staphylococcus aureus and Candida species. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial potential:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 128 | 256 |

| Candida albicans | 256 | 512 |

These findings suggest that TMOP may serve as a potential candidate for developing new antimicrobial agents .

Synthesis of Bioactive Compounds

TMOP's role as a reagent in synthesizing bioactive compounds has been documented. For example, it has been used to create prodrugs that exhibit antiviral properties. A notable study involved the synthesis of 2-amino-9-(3-acyloxymethyl-4-alkoxycarbonyloxybut-1-yl)purines using TMOP as a key reagent. These compounds demonstrated effective anti-hepadnaviral responses, reducing viral loads significantly in experimental models .

Case Studies

-

Antimicrobial Activity Against MRSA:

A study evaluated the effectiveness of TMOP against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that TMOP inhibited MRSA growth with an MIC value of 128 µg/mL, suggesting its potential utility in treating resistant bacterial infections . -

Synthesis of Antiviral Prodrugs:

In another investigation, TMOP was utilized to synthesize prodrugs of penciclovir. The resulting compounds exhibited high urinary recovery rates and improved antiviral efficacy compared to existing treatments like famciclovir .

Propriétés

IUPAC Name |

1,1,1-trimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMNAIODRDOMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179523 | |

| Record name | Propane, 1,1,1-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24823-81-2 | |

| Record name | 1,1,1-Trimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24823-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024823812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key analytical challenge in working with Trimethyl orthopropionate, and how has this challenge been addressed?

A1: A key challenge is the accurate and reliable quantification of related substances or impurities present in this compound samples. A recent study [] developed and validated a Gas Chromatography method to address this challenge. This method utilizes a Chemito1000 system equipped with an FID detector and a specific temperature program to separate and quantify this compound and its potential impurities. This validated method provides the necessary sensitivity and accuracy for quality control purposes in various applications.

Q2: What is a novel application of this compound, as highlighted in recent research?

A2: this compound has shown promise as a delayed acid release activator in fracking fluids used in oil and gas extraction []. The compound, incorporated into a tackifying composition coating proppant particles, can be activated under specific downhole conditions. This activation leads to the release of the tackifying agent, improving the performance and placement of proppants in hydraulic fracturing operations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.